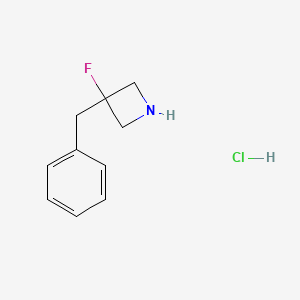

3-Benzyl-3-fluoroazetidine hydrochloride

CAS No.: 1884189-95-0

Cat. No.: VC3165669

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1884189-95-0 |

|---|---|

| Molecular Formula | C10H13ClFN |

| Molecular Weight | 201.67 g/mol |

| IUPAC Name | 3-benzyl-3-fluoroazetidine;hydrochloride |

| Standard InChI | InChI=1S/C10H12FN.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H |

| Standard InChI Key | HGGHGMHWNFAEAS-UHFFFAOYSA-N |

| SMILES | C1C(CN1)(CC2=CC=CC=C2)F.Cl |

| Canonical SMILES | C1C(CN1)(CC2=CC=CC=C2)F.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

3-Benzyl-3-fluoroazetidine hydrochloride is derived from the parent compound 3-benzyl-3-fluoroazetidine, which has been identified with CAS number 1236862-05-7 and molecular formula C₁₀H₁₂FN . The hydrochloride salt form would have a molecular formula of C₁₀H₁₃ClFN. This compound contains:

-

A four-membered azetidine ring (a nitrogen-containing heterocycle)

-

A fluorine atom at the 3-position of the azetidine ring

-

A benzyl group (CH₂-phenyl) also at the 3-position

-

A hydrochloride counterion

The structure can be understood as a modified azetidine, where both the fluorine atom and benzyl group are geminal (attached to the same carbon atom).

The related compound 3-fluoroazetidine hydrochloride has a predicted collision cross section of 111.7 Ų for the [M+H]+ adduct , which provides some insight into the molecular dimensions of the azetidine scaffold, though the addition of the benzyl group would significantly alter this property.

Synthetic Approaches and Chemical Reactivity

General Synthetic Strategies

The synthesis of 3-benzyl-3-fluoroazetidine hydrochloride likely involves either:

-

Direct introduction of the benzyl group to 3-fluoroazetidine

-

Fluorination of 3-benzyl-azetidine

-

Cyclization of appropriately substituted precursors already containing the benzyl and fluoro groups

The European patent EP2738156A1 mentions 3-benzyl-3-fluoroazetidine in the context of pharmaceutical synthesis, suggesting its role as a potential synthetic intermediate .

Related Synthetic Examples

Structural Comparisons to Related Compounds

Comparison with Similar Azetidine Derivatives

The following table compares 3-benzyl-3-fluoroazetidine hydrochloride with related compounds mentioned in the search results:

Structural Implications for Reactivity

The geminal arrangement of the benzyl and fluoro groups at the 3-position of the azetidine ring in 3-benzyl-3-fluoroazetidine hydrochloride creates a stereochemically interesting center. This structural feature has several implications:

-

The benzyl group provides lipophilicity and potential for π-π interactions

-

The fluorine atom introduces electronegativity and potentially enhances metabolic stability

-

The tertiary carbon center at C3 may impact the ring strain and reactivity of the azetidine

In contrast, 1-benzhydryl-3-fluoroazetidine hydrochloride has its bulky substituent on the nitrogen atom, which would lead to different conformational properties and reactivity patterns. The molecular weight of this compound is 277.76 g/mol with a logP value of 3.8515, indicating relatively high lipophilicity .

Applications in Chemical Research

Pharmaceutical Relevance

Fluorinated azetidines have gained attention in medicinal chemistry for several reasons:

-

The azetidine ring provides a rigid scaffold with specific spatial arrangements

-

Fluorine incorporation can improve metabolic stability and binding properties

-

The small four-membered ring can serve as a bioisostere for certain functional groups

The appearance of 3-benzyl-3-fluoroazetidine in a patent related to tetracycline compounds (EP2738156A1) suggests its potential utility in antibiotic development . The patent describes tetracycline derivatives with potential pharmaceutical applications, indicating that 3-benzyl-3-fluoroazetidine may serve as a valuable building block in this context.

Analytical Methods for Characterization

Common Analytical Techniques

For the characterization and quality control of 3-benzyl-3-fluoroazetidine hydrochloride, several analytical techniques would be appropriate:

-

NMR Spectroscopy:

-

¹H NMR would show characteristic patterns for the azetidine ring protons and benzyl group

-

¹⁹F NMR would provide a distinctive signal for the fluorine atom

-

¹³C NMR would reveal the carbon skeleton and C-F coupling

-

-

Mass Spectrometry:

-

Expected m/z for [M+H]⁺ around 164 (for the free base)

-

Characteristic fragmentation patterns likely involving benzyl cleavage

-

-

Infrared Spectroscopy:

-

Characteristic bands for C-F stretching

-

N-H stretching vibrations from the protonated nitrogen

-

Predicted Analytical Properties

Based on related compounds, 3-benzyl-3-fluoroazetidine hydrochloride might have similar predicted collision cross-section values to those reported for 3-fluoroazetidine, but adjusted for the additional benzyl group. For reference, 3-fluoroazetidine has predicted CCS values of 111.7 Ų for [M+H]⁺, 117.7 Ų for [M+Na]⁺, and 116.2 Ų for [M+NH₄]⁺ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume